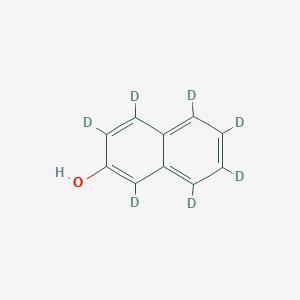

2-Naphthol-d7

Description

The exact mass of the compound 2-Naphthol-1,3,4,5,6,7,8-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583912 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-54-9 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthol-d7: A Technical Guide for Researchers

An in-depth guide to the chemical properties, structure, and applications of 2-Naphthol-d7 for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the deuterated aromatic compound this compound. Given its primary role as an internal standard in analytical chemistry, particularly in metabolomic and pharmacokinetic studies, this document details its chemical and physical properties, structural information, and relevant experimental protocols.

Core Chemical Properties and Structure

This compound, also known as 2-Naphthalenol-d7, is a deuterated isotopologue of 2-Naphthol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and related metabolites.

Structural Information

The structure of this compound consists of a naphthalene ring system with a hydroxyl group at the C-2 position and deuterium atoms replacing hydrogen at all other ring positions.

| Identifier | Value |

| SMILES | [2H]c1c([2H])c([2H])c2c([2H])c(O)c([2H])c([2H])c2c1[2H][1][2] |

| InChI | 1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D[1][2][3] |

| InChIKey | JWAZRIHNYRIHIV-GSNKEKJESA-N[1][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated 2-Naphthol is also provided for comparison where specific data for the deuterated compound is unavailable.

| Property | Value (this compound) | Value (2-Naphthol) |

| Molecular Formula | C₁₀HD₇O[4][5] | C₁₀H₈O |

| Molecular Weight | 151.21 g/mol [1][3][4] | 144.17 g/mol |

| CAS Number | 78832-54-9[1][2][4] | 135-19-3 |

| Melting Point | 120-122 °C[1][4] | 121-123 °C |

| Boiling Point | 285-286 °C[1][4] | 285-286 °C |

| Appearance | Solid[1] | Colorless crystalline solid |

| Solubility | Slightly soluble in Chloroform and Methanol[4] | Soluble in alcohols, ethers, and chloroform; sparingly soluble in water.[2] |

| pKa | Not available | 9.51[2] |

| Density | Not available | 1.28 g/cm³[1] |

| Isotopic Purity | ≥97 atom % D[1] | N/A |

Synthesis and Purification

A traditional method for synthesizing 2-Naphthol involves a two-step process:[6][7]

-

Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.

-

Alkali Fusion: The resulting sulfonic acid is fused with sodium hydroxide at high temperatures, followed by acidification to yield 2-Naphthol.

For the synthesis of this compound, deuterated naphthalene would be the logical starting material.

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by vacuum distillation.[7]

Experimental Protocols

This compound is frequently utilized as an internal standard for the quantification of naphthalene metabolites in biological samples. Below is a detailed methodology for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) based analysis of urine samples.[8]

Determination of Naphthalene Metabolites in Urine by GC-MS

This protocol outlines the simultaneous determination of 1,2-dihydroxynaphthalene, 1-naphthol, and 2-naphthol.

1. Reagents and Materials:

-

This compound (as internal standard)

-

Methanol

-

Ultra-pure water

-

Buffered urine samples

-

Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase)

-

Solid-phase extraction (SPE) cartridges

-

Silylating agent (e.g., BSTFA)

2. Sample Preparation:

-

Internal Standard Spiking: A known amount of this compound solution is added to the urine sample.

-

Enzymatic Hydrolysis: The buffered urine samples are treated with enzymes to release the conjugated metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to purify and concentrate the analytes.

-

Elution: The analytes and the internal standard are eluted from the SPE cartridge with an appropriate solvent.

-

Derivatization: The eluted sample is evaporated to dryness and then derivatized with a silylating agent to increase volatility for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in tandem mass spectrometry (MS/MS) mode for selective and sensitive detection.

4. Quantification:

The concentration of the analytes is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the spectra of the non-deuterated 2-Naphthol provide a valuable reference. The primary difference in the mass spectrum will be a mass shift of +7 amu for the molecular ion of this compound compared to 2-Naphthol.[1] In NMR spectra, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum will show coupling to deuterium.

Reference Spectroscopic Data for 2-Naphthol

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.1-7.8 ppm. The hydroxyl proton signal is also present.[9][10] |

| ¹³C NMR | Aromatic carbon signals are observed between approximately 110 and 155 ppm.[11] |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[12][13] |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 144.[14] |

Applications

The primary application of this compound is as a stable isotope-labeled internal standard.[4][15] Its use is crucial in:

-

Metabolomics: For the accurate quantification of naphthalene metabolites in biological fluids like urine.[8]

-

Pharmacokinetic Studies: To trace the metabolic fate of naphthalene and related compounds.[16]

-

Environmental Analysis: In monitoring exposure to polycyclic aromatic hydrocarbons (PAHs).

The deuteration of 2-Naphthol provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for correction of variability in sample preparation and instrument response.[16]

References

- 1. 2-naphthol [chemister.ru]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 4. This compound CAS#: 78832-54-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 10. series.publisso.de [series.publisso.de]

- 11. glpbio.com [glpbio.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Naphthol-d7: Properties, Applications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Naphthol-d7, a deuterated analog of 2-naphthol. It is a crucial tool in metabolism studies and analytical chemistry, particularly in the context of exposure to polycyclic aromatic hydrocarbons (PAHs). This document details its chemical properties, its role in metabolic pathways, and comprehensive experimental protocols for its use as an internal standard.

Core Properties of this compound

This compound, also known as 2-Naphthalen-1,3,4,5,6,7,8-d7-ol, is a stable isotope-labeled version of 2-naphthol. The replacement of hydrogen atoms with deuterium provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. This substitution has a minimal impact on its chemical properties, allowing it to mimic the behavior of endogenous 2-naphthol during sample preparation and analysis.

| Property | Value | Reference |

| CAS Number | 78832-54-9 | [1] |

| Molecular Formula | C₁₀HD₇O | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Not explicitly stated, but 2-naphthol is a colorless or occasionally yellow crystalline solid. | |

| Melting Point | 120-122 °C | |

| Boiling Point | 285-286 °C | |

| Storage | 2-8°C Refrigerator | [1] |

Role in Naphthalene Metabolism

2-Naphthol is a known metabolite of naphthalene, a common environmental pollutant. The metabolism of naphthalene is a critical area of study in toxicology and drug development, as its reactive intermediates can lead to cellular damage. Naphthalene is first oxidized by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide. This epoxide can then undergo several transformations, including rearrangement to form 1-naphthol and 2-naphthol.[2][3] Specifically, CYP1A2 has been identified as a key enzyme in the formation of 1-naphthol, while CYP3A4 is more effective in producing 2-naphthol.[2][3] 2-Naphthol itself can be further metabolized to dihydroxynaphthalenes.[2][3]

The use of this compound as an internal standard allows for the precise quantification of 2-naphthol in biological samples, providing a reliable biomarker for naphthalene exposure.

Below is a diagram illustrating the metabolic pathway of naphthalene.

Caption: Metabolic pathway of naphthalene leading to the formation of 2-naphthol and other metabolites.

Experimental Protocol: Quantification of Urinary 2-Naphthol using this compound as an Internal Standard by GC-MS

This protocol outlines a validated method for the simultaneous determination of 1-naphthol and 2-naphthol in human urine, employing this compound as an internal standard for accurate quantification.[4] This method is particularly relevant for monitoring occupational or environmental exposure to naphthalene.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

1-Naphthol and 2-Naphthol standards

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Acetate buffer (0.5 M, pH 5.0)

-

Sodium hydroxide (0.5 M)

-

Acetic anhydride

-

n-Hexane (analytical grade)

-

Blank human urine

2. Sample Preparation:

-

Enzymatic Hydrolysis:

-

To a 2 mL urine sample in a glass test tube, add 20 µL of the this compound internal standard solution.

-

Add 1 mL of 0.5 M acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex the mixture.

-

Incubate at 37°C for at least 16 hours to ensure complete deconjugation of the naphthol metabolites.[4]

-

-

Derivatization and Extraction:

-

After incubation, add 100 µL of 0.5 M sodium hydroxide to the sample.

-

Add 50 µL of acetic anhydride and vortex for 10 seconds to acetylate the naphthols.

-

Perform a liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer (n-hexane) containing the derivatized analytes for GC-MS analysis.

-

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977B HES MSD) is recommended.[4]

-

Chromatographic Column: An HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

-

Injection Volume: 2 µL.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature program should be used to ensure the separation of the acetylated 1-naphthol and 2-naphthol.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[4]

-

Quantifier and Qualifier Ions: The primary ions monitored for 1- and 2-naphthyl acetate are often m/z 186 and 144. For the deuterated internal standard, corresponding ions reflecting the mass shift should be monitored.

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank urine with known concentrations of 1-naphthol and 2-naphthol.

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

The concentration of 2-naphthol in the unknown samples can then be determined from this calibration curve.

Below is a workflow diagram for the experimental protocol.

Caption: Experimental workflow for the quantification of urinary naphthols using GC-MS.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of toxicology, drug metabolism, and environmental health. Its use as an internal standard provides the accuracy and reliability required for the quantification of 2-naphthol, a key biomarker of naphthalene exposure. The detailed metabolic pathway and experimental protocol provided in this guide offer a solid foundation for the implementation of robust analytical methods for monitoring and research purposes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Applications of Deuterated 2-Naphthol in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated 2-Naphthol, specifically 2-Naphthol-d7, in scientific research. This stable isotope-labeled compound serves as an invaluable tool in metabolic studies, analytical chemistry, and in understanding reaction mechanisms. This document details its primary use as an internal standard for the quantitative analysis of naphthalene metabolites, explores its potential role in kinetic isotope effect studies, and provides relevant experimental protocols and data.

Core Applications of Deuterated 2-Naphthol

Deuterated 2-Naphthol (this compound) is a form of 2-Naphthol where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods. The key applications stem from its chemical similarity to the non-deuterated (protio) analogue, while being distinguishable by its higher mass.

The primary and most well-documented application of deuterated 2-Naphthol is as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, particularly in biological matrices like urine.[1][2] Naphthalene, a common environmental pollutant, is metabolized in the body to various compounds, including 1-naphthol and 2-naphthol.[3] Monitoring these metabolites is crucial for assessing exposure to naphthalene.[1][3] By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of endogenous 2-naphthol and other related metabolites, correcting for sample loss during preparation and variations in instrument response.[2]

Another significant, albeit less specifically documented, application lies in mechanistic studies of chemical and biological transformations. The substitution of hydrogen with deuterium can alter the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE) , provides valuable insights into reaction mechanisms.[4][5][6] While specific studies employing deuterated 2-naphthol for KIE analysis were not prevalent in the reviewed literature, the principle is broadly applicable to the study of enzymatic and chemical reactions involving naphthols.

Finally, deuterated compounds are instrumental in metabolic fate and pharmacokinetic studies .[7] By tracing the metabolic pathways of deuterated analogues, researchers can gain a clearer understanding of how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Quantitative Data Summary

The following tables summarize quantitative data from a study on the urinary excretion of naphthalene metabolites in mice exposed to naphthalene. While this study did not explicitly use this compound, it provides representative concentration ranges and analytical parameters for the metabolites that would be quantified using a deuterated internal standard.

Table 1: Urinary Naphthalene Metabolite Concentrations in Mice [8][9]

| Metabolite | Concentration Range (nmoles/24 hrs) |

| Naphthol Glucuronide | 31.6 – 64.4 |

| Naphthol Sulfate | 35.8 – 65.8 |

| Naphthalene Mercapturate | 124.8 (calculated amount on column, ng) |

| N-acetyl Glutathione Conjugate | 7.9 (calculated amount on column, ng) |

Table 2: LC-MS/MS Method Performance for Naphthalene Metabolite Analysis [8][9]

| Parameter | Naphthol Glucuronide | Naphthol Sulfate |

| Limit of Detection (LOD) (ng on column) | 0.91 | 3.4 |

| Limit of Quantitation (LOQ) (ng on column) | 1.8 | 6.4 |

| Linearity (R²) | >0.99 | >0.99 |

| Accuracy (% of target) | -13.1 to +5.2 | -13.1 to +5.2 |

| Intra-day Variability (% RSD) | 7.2 (± 4.5) | 7.2 (± 4.5) |

| Inter-day Variability (% RSD) | 6.8 (± 5.0) | 6.8 (± 5.0) |

Experimental Protocols

Synthesis of 2-Naphthol (for context, as a precursor to deuteration)

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of its non-deuterated precursor, 2-naphthol, is well-established. Deuteration would typically follow a similar synthetic route, employing deuterated reagents. The traditional synthesis of 2-naphthol involves a two-step process:[10]

-

Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to produce naphthalene-2-sulfonic acid.

-

Reaction: C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O

-

-

Alkali Fusion: The resulting sulfonic acid is fused with sodium hydroxide at high temperatures.

-

Reaction: C₁₀H₇SO₃H + 3 NaOH → C₁₀H₇ONa + Na₂SO₃ + 2 H₂O

-

-

Acidification: The sodium naphthoxide salt is then neutralized with an acid to yield 2-naphthol.

To synthesize this compound, one would need to perform this synthesis starting with deuterated naphthalene (naphthalene-d8) or use deuterated acids and bases in the process.

Quantification of Urinary Naphthalene Metabolites using this compound as an Internal Standard

The following is a detailed methodology for the analysis of 1-naphthol and 2-naphthol in urine using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[2]

1. Sample Preparation and Hydrolysis:

- To a 2 mL urine sample, add an internal standard solution containing this compound.

- Add 4 mL of sodium acetate buffer solution (0.1 mol/L, pH 5.0).

- Add 25 µL of β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites.

- Incubate the mixture overnight at 37°C.

- Centrifuge the sample for 10 minutes at 1500 g.

2. Solid-Phase Extraction (SPE):

- Condition an SPE cartridge with methanol followed by water.

- Load the supernatant from the centrifuged sample onto the SPE cartridge.

- Wash the cartridge with water to remove interferences.

- Elute the analytes with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

3. Derivatization:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Add 10 µL of a derivatizing agent (e.g., BSA + TMCS) and 200 µL of toluene to the residue.

- Vortex the mixture for 10 seconds and then treat in an ultrasonic bath for 10 minutes.

- Incubate the sample for one hour at 70°C to complete the derivatization.

4. GC-MS Analysis:

- Transfer the derivatized sample to a GC vial with a micro-insert.

- Inject an aliquot of the sample into the GC-MS system.

- GC Conditions:

- Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).

- Injector: Splitless mode.

- Oven Program: A temperature gradient to separate the analytes of interest.

- MS Conditions:

- Ionization: Electron Impact (EI).

- Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the derivatized analytes and the internal standard.

5. Quantification:

- Create a calibration curve by analyzing standards of known concentrations of 1-naphthol and 2-naphthol with a fixed amount of this compound.

- Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Visualizations

Caption: Workflow for the quantitative analysis of urinary naphthalene metabolites using deuterated 2-naphthol as an internal standard.

Caption: Simplified metabolic pathway of naphthalene leading to the formation of urinary metabolites.

References

- 1. ijcom.org [ijcom.org]

- 2. series.publisso.de [series.publisso.de]

- 3. ejom.journals.ekb.eg [ejom.journals.ekb.eg]

- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. glpbio.com [glpbio.com]

- 8. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Naphthol - Wikipedia [en.wikipedia.org]

Understanding the Isotope Effects of 2-Naphthol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in mechanistic chemistry and drug development. The substitution of protium (¹H) with deuterium (²H or D) can significantly alter the kinetic and metabolic profiles of a molecule without changing its fundamental chemical properties. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful lens through which to investigate reaction mechanisms and modulate drug efficacy and safety. 2-Naphthol-d7, a deuterated isotopologue of 2-naphthol, serves as a key probe in such studies. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications related to the isotope effects of this compound.

Physicochemical Properties

The introduction of seven deuterium atoms into the 2-naphthol scaffold results in a predictable increase in molecular weight and subtle changes in other physical properties. While extensive experimental data for this compound is not widely published, the fundamental properties can be compared to its non-deuterated counterpart.

| Property | 2-Naphthol | This compound | Data Source |

| Molecular Formula | C₁₀H₈O | C₁₀HD₇O | |

| Molar Mass | 144.17 g/mol | 151.21 g/mol | |

| Melting Point | 121-123 °C | 120-122 °C (lit.) | |

| Boiling Point | 285 °C | 285-286 °C (lit.) | |

| Appearance | Colorless crystalline solid | Solid | |

| CAS Number | 135-19-3 | 78832-54-9 |

The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For C-H versus C-D bonds, the C-D bond is stronger and has a lower zero-point vibrational energy, thus requiring more energy to break. This typically results in a slower reaction rate for the deuterated compound, leading to a kH/kD value greater than 1.[1]

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the transition state.[2]

Illustrative Kinetic Isotope Effect Data

| Reaction Type | Position of Deuteration | Hypothetical kH/kD | Interpretation |

| Electrophilic Nitration | Ring Position (e.g., C1) | ~1.0 - 1.2 | Indicates the C-H bond is likely not broken in the rate-determining step. The formation of the sigma complex is rate-limiting.[3] |

| Electrophilic Bromination | Ring Position (e.g., C1) | ~2.0 - 7.0 | A significant primary KIE suggests that the C-H bond is broken in the rate-determining step, which can occur if the rearomatization step is slow. |

| O-Alkylation | - | ~1.0 | No significant KIE is expected as the C-D bonds on the aromatic ring are not directly involved in the reaction at the hydroxyl group. |

Experimental Protocols

Synthesis of this compound

A common method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange in a deuterium-rich solvent like D₂O.

Objective: To synthesize this compound from 2-Naphthol via acid-catalyzed H/D exchange.

Materials:

-

2-Naphthol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture to reflux with stirring for an extended period (e.g., 24-48 hours) to allow for efficient H/D exchange at the aromatic positions.

-

After cooling to room temperature, neutralize the reaction mixture with a suitable deuterated base (e.g., NaOD in D₂O).

-

Extract the product with anhydrous diethyl ether.

-

Wash the organic layer with D₂O to remove any remaining acid and base.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the extent of deuteration.

Measuring the Kinetic Isotope Effect

A common method for determining the KIE is through a competition experiment where a mixture of the protiated and deuterated starting materials is allowed to react, and the isotopic composition of the product or the remaining starting material is analyzed.

Objective: To determine the kinetic isotope effect for the bromination of 2-Naphthol vs. This compound.

Materials:

-

A mixture of 2-Naphthol and this compound in a known ratio (e.g., 1:1)

-

Bromine (Br₂)

-

A suitable solvent (e.g., acetic acid)

-

Quenching agent (e.g., sodium thiosulfate solution)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Prepare a solution containing a known molar ratio of 2-Naphthol and this compound in the chosen solvent.

-

Initiate the reaction by adding a sub-stoichiometric amount of bromine to ensure the reaction does not go to completion.

-

Allow the reaction to proceed for a specific time under controlled temperature.

-

Quench the reaction by adding a solution of sodium thiosulfate.

-

Isolate the unreacted starting material mixture and the product mixture.

-

Analyze the isotopic ratio of the unreacted starting materials and/or the products using GC-MS or NMR spectroscopy.

-

The KIE (kH/kD) can be calculated from the change in the isotopic ratio of the starting materials or the isotopic ratio of the products relative to the initial ratio of the reactants.

Visualizing Experimental and Logical Workflows

Experimental Workflow for KIE Determination

The following diagram illustrates a typical workflow for determining the kinetic isotope effect through a competition experiment.

References

Safeguarding Isotopic Integrity: A Technical Guide to 2-Naphthol-d7 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Naphthol-d7. Ensuring the chemical and isotopic purity of this deuterated compound is paramount for its effective use in research and development, particularly in applications such as metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document synthesizes available data and established scientific principles to offer best-practice recommendations for the handling and storage of this compound.

Core Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The primary considerations are temperature, light, and moisture. Below is a summary of recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature (Neat Solid) | +4°C to -20°C[1][2][3] | To minimize the rate of potential degradation reactions. |

| Temperature (In Solution) | -20°C (for up to 1 month) or -80°C (for up to 6 months) in DMSO[2] | To slow down degradation processes that may occur more readily in solution. |

| Light Exposure | Store in the dark, in amber vials.[4] | 2-Naphthol is known to be light-sensitive, and this property is expected to be retained in its deuterated form. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and minimize exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange. |

| Moisture | Store in a dry environment, such as a desiccator. | To prevent H-D exchange at the hydroxyl position and maintain isotopic purity. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 78832-54-9[3][5][6] |

| Molecular Formula | C₁₀HD₇O[3] |

| Molecular Weight | 151.21 g/mol [3][5] |

| Appearance | Solid (form may vary) |

| Melting Point | 120-122 °C (lit.) |

| Boiling Point | 285-286 °C (lit.) |

| Isotopic Purity | Typically ≥97 atom % D |

Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively published, the degradation pathways can be inferred from its non-deuterated analogue, 2-Naphthol. The primary degradation mechanisms are expected to be oxidation and photodegradation.

Oxidation: The hydroxyl group on the naphthalene ring is susceptible to oxidation. This can be initiated by exposure to air (oxygen), especially in the presence of light or metal ions. The initial oxidation products are likely to be naphthoquinones.[7][8]

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products. The aromatic naphthalene ring system can absorb UV light, leading to excited states that are more reactive.

Hydrogen-Deuterium (H-D) Exchange: The deuterium on the hydroxyl group is susceptible to exchange with protons from protic solvents (e.g., water, methanol). While the deuterium atoms on the aromatic ring are generally stable under physiological conditions, exposure to acidic or basic conditions, or high temperatures, could potentially facilitate some degree of exchange over time.[9][10]

The logical workflow for assessing and mitigating degradation is outlined below.

Figure 1: Logical workflow for mitigating degradation of this compound through proper storage.

Experimental Protocols

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

General Forced Degradation Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

-

Stress Conditions: Expose the solutions to a range of stress conditions. A control sample should be stored under recommended conditions.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 70°C for 48 hours (solid and solution).

-

Photodegradation: Expose to light (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) at room temperature.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method. An LC-MS method would be ideal for separating and identifying potential degradation products by their mass-to-charge ratio.

-

Method Validation: The developed analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can effectively separate the parent compound from its degradation products.[4]

The experimental workflow for a forced degradation study is depicted below.

Figure 2: Experimental workflow for a forced degradation study of this compound.

Handling of Deuterated Compounds

To maintain the isotopic purity of this compound, particularly to prevent H-D exchange at the hydroxyl position, the following handling precautions are recommended:

-

Use of Aprotic Solvents: Whenever possible, use dry, aprotic solvents for sample preparation.

-

Inert Atmosphere: Handle the compound in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen).

-

Dried Glassware: Use oven-dried glassware to minimize contact with residual moisture.

By adhering to these storage and handling guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. This compound | CAS 78832-54-9 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 78832-54-9 | LGC Standards [lgcstandards.com]

- 7. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-Naphthol-d7: Commercial Availability and Applications in Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Naphthol-d7, a deuterated analog of 2-naphthol, and its critical role as an internal standard in analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who require reliable and accurate quantification of naphthalene metabolites and related compounds.

Commercial Suppliers and Availability of this compound

This compound is accessible through several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The availability, purity, and isotopic enrichment are key factors for its application in sensitive analytical methods. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Chemical Purity | Isotopic Enrichment (atom % D) | Available Quantities |

| LGC Standards | TRC-N368018 | >95% (HPLC) | Not specified | 2.5 mg, 25 mg, 250 mg |

| CDN-D-5051 | min 98% | 98 atom % D | 0.25 g, 0.5 g | |

| Sigma-Aldrich | 491454 | Not specified | 97 atom % D | 250 mg |

| C/D/N Isotopes Inc. | D-5051 | Not specified | 98 atom % D | 0.25 g, 0.5 g |

| Pharmaffiliates | PA STI 066900 | Not specified | Not specified | Enquire for details |

| MedchemExpress | HY-112013S | Not specified | Not specified | Enquire for details |

| CymitQuimica | TR-N368018 | Not specified | Not specified | 25 mg, 250 mg, 2500 µg |

The Role of this compound in Analytical Methodologies

This compound serves as an invaluable tool, primarily as an internal standard, in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its deuterated nature ensures that it behaves chemically and physically similarly to its non-labeled counterpart, 2-naphthol, during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample extraction, derivatization, and instrument response.

A primary application of this compound is in the biomonitoring of exposure to naphthalene, a polycyclic aromatic hydrocarbon (PAH).[3][4] Naphthalene is metabolized in the body to various compounds, including 1-naphthol and 2-naphthol, which are then excreted in urine, often as glucuronide or sulfate conjugates.[4][5] Analytical methods for quantifying these metabolites are crucial for assessing human exposure to naphthalene from environmental or occupational sources.

Experimental Workflow: Quantification of Naphthalene Metabolites in Urine

The following diagram illustrates a typical experimental workflow for the quantification of 2-naphthol in a biological matrix, such as urine, using this compound as an internal standard. This process is essential for researchers in toxicology and drug metabolism studies.

Caption: Experimental workflow for quantifying 2-naphthol in urine.

Detailed Experimental Protocol Considerations

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of this compound is added to the urine sample at the beginning of the workflow. This is a critical step for accurate quantification.

-

Enzymatic Hydrolysis: Since 2-naphthol is often present as a conjugate, enzymatic hydrolysis with β-glucuronidase and/or arylsulfatase is performed to release the free 2-naphthol for analysis.[4]

-

Solid-Phase Extraction (SPE): SPE is a common technique used to clean up the sample and concentrate the analytes of interest, removing interfering substances from the urine matrix.

-

Derivatization: For GC-MS analysis, a derivatization step, such as silylation, is often employed to increase the volatility and thermal stability of the naphthols.[4]

2. Instrumental Analysis:

-

GC-MS: Gas chromatography separates the analytes based on their boiling points and interactions with the chromatographic column. The mass spectrometer then detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios.

-

LC-MS/MS: Liquid chromatography separates the analytes in the liquid phase. Tandem mass spectrometry provides high selectivity and sensitivity for quantification, often without the need for derivatization.[5]

3. Data Analysis:

-

A calibration curve is generated using standards of known concentrations of 2-naphthol and a constant concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte (2-naphthol) to the peak area of the internal standard (this compound) in the unknown samples is then used to determine the concentration of 2-naphthol by interpolating from the calibration curve.

Naphthalene Metabolism and the Significance of this compound

The following diagram illustrates the metabolic pathway of naphthalene and highlights the role of this compound as an internal standard in the analytical process.

Caption: Metabolic pathway of naphthalene and its analysis.

This guide underscores the importance of this compound as a critical reagent for researchers and professionals in the fields of toxicology, drug metabolism, and environmental health. Its commercial availability from multiple suppliers facilitates its integration into robust and reliable analytical methods for the quantification of naphthalene exposure.

References

- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Naphthol-d7 in the Biomonitoring of Polycyclic Aromatic Hydrocarbon Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 2-Naphthol-d7 in the biomonitoring of Polycyclic Aromatic Hydrocarbon (PAH) exposure, with a specific focus on naphthalene. Biomonitoring of PAH metabolites in biological matrices such as urine is a key strategy for assessing human exposure to these widespread and potentially carcinogenic compounds. The accuracy and reliability of these measurements are paramount, and the use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving high-quality analytical data. This guide delves into the core principles of its application, detailed experimental protocols, and the interpretation of the resulting data.

The Core Advantage of this compound as an Internal Standard

In quantitative analysis, particularly in complex biological matrices, an internal standard (IS) is essential to correct for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response.[1] Deuterated internal standards, like this compound, are considered the "gold standard" in mass spectrometry-based methods for several key reasons:[2][3]

-

Mitigation of Matrix Effects: The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects.[2] Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[2] Since this compound is chemically identical to the analyte (2-naphthol) and differs only in isotopic composition, it co-elutes during chromatographic separation.[1] This ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction and more reliable quantification.[3]

-

Similar Physicochemical Properties: this compound exhibits nearly identical physical and chemical properties to the non-labeled 2-naphthol. This includes extraction recovery, ionization response in the mass spectrometer, and chromatographic retention time.[1] This mimicry of the analyte's behavior throughout the analytical workflow is crucial for accurate quantification.

-

Improved Accuracy and Precision: The use of deuterated internal standards significantly enhances the accuracy and precision of bioanalytical methods.[2] Studies have shown that methods employing deuterated standards exhibit lower coefficients of variation (CV) and mean bias compared to those using structural analogs as internal standards.[2]

Naphthalene Metabolism and the Significance of 2-Naphthol

Naphthalene, a common PAH found in sources like vehicle exhaust, cigarette smoke, and industrial emissions, is metabolized in the human body primarily by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide.[4][5] This epoxide intermediate can then undergo several transformations:

-

Formation of Naphthols: The epoxide can rearrange non-enzymatically to form 1-naphthol and 2-naphthol.[5]

-

Detoxification Pathways: The epoxide can be detoxified through enzymatic hydrolysis by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol, or by conjugation with glutathione (GSH) via glutathione S-transferases (GSTs).[4]

-

Further Metabolism: The naphthols and other metabolites are subsequently conjugated with glucuronic acid or sulfate to form water-soluble compounds that are excreted in the urine.[5]

The measurement of urinary 1-naphthol and 2-naphthol is a well-established method for biomonitoring naphthalene exposure.[6] While 1-naphthol can also be a metabolite of the insecticide carbaryl, 2-naphthol is considered a more specific biomarker for exposure to aerosol PAHs.[7]

Below is a diagram illustrating the metabolic pathway of naphthalene.

Experimental Protocols for Naphthol Analysis in Urine

The quantification of 2-naphthol in urine, utilizing this compound as an internal standard, typically involves sample preparation followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of urinary naphthols is depicted in the following diagram:

Detailed GC-MS Protocol

This protocol outlines a common method for the determination of urinary 1-naphthol and 2-naphthol using GC-MS.[8][9]

-

Sample Preparation:

-

To a 2 mL urine sample in a glass test tube, add 20 µL of this compound internal standard solution.[10]

-

Add 1 mL of 0.5 M acetate buffer (pH 5.0).[10]

-

Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[8][10]

-

Vortex the mixture and incubate at 37°C for at least 16 hours to deconjugate the naphthol metabolites.[8][10]

-

-

In Situ Derivatization and Extraction:

-

After hydrolysis, add 50 µL of acetic anhydride to the sample.[10]

-

Vortex for 10 seconds to acetylate the naphthols.[10]

-

Perform liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.[8][10]

-

Centrifuge the sample to separate the phases.

-

Transfer the upper organic layer (n-hexane) to a clean vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms is typically used.[10]

-

Injection: 1-2 µL of the extract is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature gradient is used to separate the acetylated naphthols.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity.[10] Key ions for the acetylated derivatives of 1- and 2-naphthol and the internal standard are monitored.

-

Detailed LC-MS/MS Protocol

This protocol describes a method for the direct measurement of urinary naphthalene metabolites without derivatization.

-

Sample Preparation:

-

To a 100 µL urine sample in a 96-well plate, add 50 µL of the internal standard solution containing this compound.[11]

-

Add 50 µL of a ~1 M sodium acetate buffer (pH 5.5) containing β-glucuronidase/arylsulfatase.[11]

-

Seal the plate and incubate overnight at 37°C.[11]

-

After incubation, add 175 µL of methanol to precipitate proteins.[11]

-

Mix, reseal, and centrifuge the plate.[11]

-

Transfer 200 µL of the supernatant to a new plate and add 350 µL of water prior to analysis.[11]

-

-

LC-MS/MS Analysis:

-

Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

On-line Solid-Phase Extraction (SPE): An on-line SPE system with a C18 cartridge can be used to enrich the analytes and remove interferences from the urine matrix.[11]

-

Chromatographic Separation: A C18 analytical column is used with a gradient of mobile phases, such as water and methanol or acetonitrile, often with an additive like formic acid or ammonium fluoride to improve ionization.[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in negative electrospray ionization (ESI) mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for the highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-naphthol and this compound.

-

Quantitative Data and Method Performance

The performance of analytical methods for PAH biomonitoring is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery. The following tables summarize representative quantitative data from studies utilizing deuterated internal standards for the analysis of urinary naphthols.

Table 1: Performance of GC-MS Methods for Urinary Naphthol Analysis

| Parameter | 1-Naphthol | 2-Naphthol | Reference |

| Linearity Range (µg/L) | 1 - 100 | 1 - 100 | [8][9] |

| LOD (µg/L) | 0.30 | 0.30 | [8][9] |

| LOQ (µg/L) | 1.00 | 1.00 | [8][9] |

| Recovery (%) | 90.8 - 98.1 | 90.8 - 98.1 | [8] |

| Intraday Precision (RSD %) | 0.3 - 3.9 | 0.3 - 3.9 | [8] |

| Interday Precision (RSD %) | 0.4 - 4.1 | 0.4 - 4.1 | [8] |

Table 2: Performance of LC-MS/MS Methods for Urinary Naphthol Analysis

| Parameter | 1-Naphthol | 2-Naphthol | Reference |

| LOD (ng/mL) | 0.08 - 0.2 | 0.08 - 0.2 | [11] |

| LOQ (ng/mL) | Not specified | Not specified | [11] |

| Accuracy (%) | 91.6 - 104.8 | 91.6 - 104.8 | [12] |

| Intraday Variation (%) | 2.4 - 8.1 | 2.4 - 8.1 | [12] |

| Interday Variation (%) | 1.6 - 6.5 | 1.6 - 6.5 | [12] |

Note: The values presented are indicative and may vary between laboratories and specific method implementations.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise biomonitoring of naphthalene exposure. Its ability to co-elute with the target analyte, 2-naphthol, effectively mitigates matrix effects and compensates for variations in sample preparation and instrument response. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer robust and sensitive methods for the quantification of urinary naphthols. By employing these advanced analytical techniques with the appropriate use of deuterated internal standards, researchers, scientists, and drug development professionals can obtain high-quality data to better understand human exposure to PAHs and their potential health implications. This, in turn, supports risk assessment, the development of preventative strategies, and the evaluation of the efficacy of interventions aimed at reducing PAH exposure.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nfa.elsevierpure.com [nfa.elsevierpure.com]

A Comprehensive Technical Guide to 2-Naphthol-d7: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2-Naphthol-d7. It also details its application as an internal standard in biomedical research and its potential use in synthetic chemistry, offering valuable protocols for laboratory practice.

Safety Data Sheet (SDS) and Hazard Information

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 78832-54-9 | [1][2] |

| Molecular Formula | C₁₀D₇HO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Solid, powder, or flakes | [1] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 285-286 °C | [1] |

| Isotopic Purity | 97 atom % D | [1] |

Hazard Identification and GHS Classification

2-Naphthol is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400 | Warning | Very toxic to aquatic life |

Pictograms:

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4]

-

Avoid breathing dust or fumes.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

-

Storage:

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[5]

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods due to its chemical similarity to the analyte of interest and its distinct mass spectrometric signature.

Protocol for the Analysis of Naphthalene Metabolites in Urine using this compound as an Internal Standard

This protocol describes the quantification of naphthalene metabolites, such as 1-naphthol and 2-naphthol, in urine samples, a common practice in biomonitoring studies of polycyclic aromatic hydrocarbon (PAH) exposure.[6][7]

Methodology:

-

Sample Preparation:

-

To a 2 mL urine sample, add an appropriate volume of a standard solution of this compound (internal standard).

-

Add 1 mL of acetate buffer (pH 5.0) to adjust the pH.[7]

-

For the hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase solution.[7]

-

Incubate the mixture at 37°C for at least 16 hours.[7]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Derivatization (Silylation):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized analytes and the this compound internal standard.

-

Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

General Protocol for the Synthesis of 1-Amidoalkyl-2-naphthols

While this compound is primarily an analytical standard, its non-deuterated counterpart, 2-naphthol, is a valuable precursor in organic synthesis. The following is a general, environmentally friendly protocol for the synthesis of 1-amidoalkyl-2-naphthols, which have shown biological activity.[8][9][10]

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, combine 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), and an amide or urea (1.2 mmol).[8]

-

Add a catalytic amount of a green catalyst, such as lemon juice or another mild acid.[8]

-

The reaction can often be performed under solvent-free conditions or in a minimal amount of a green solvent like ethanol.[8][9]

-

-

Reaction Conditions:

-

Stir the reaction mixture at a specified temperature (e.g., 80°C) for the required time (typically 1-2 hours).[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-amidoalkyl-2-naphthol.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Experimental workflow for the analysis of naphthalene metabolites.

Caption: Key safety and handling considerations for this compound.

References

- 1. 2-Naphthol-1,3,4,5,6,7,8-d7 D 97atom 78832-54-9 [sigmaaldrich.com]

- 2. This compound | CAS 78832-54-9 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. series.publisso.de [series.publisso.de]

- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2-Naphthol-d7 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of analytes, particularly naphthalene metabolites such as 1-naphthol and 2-naphthol, using 2-Naphthol-d7 as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements.[1]

Introduction to this compound as an Internal Standard

This compound is the deuterated form of 2-naphthol, making it an ideal internal standard for the analysis of 1-naphthol and 2-naphthol. Its chemical and physical properties are nearly identical to the unlabeled analytes, ensuring similar behavior during extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium atoms allows for clear differentiation from the native analytes by the mass spectrometer.

Key Properties of this compound:

-

Molecular Formula: C₁₀HD₇O[4]

-

Molecular Weight: 151.21 g/mol [2]

-

Isotopic Purity: Typically >97 atom % D[2]

The primary application of this compound is in the biomonitoring of naphthalene exposure by measuring its metabolites in biological matrices like urine.[5] Naphthalene is metabolized in the body to 1-naphthol and 2-naphthol, which are then conjugated and excreted.[6][7]

Naphthalene Metabolic Pathway

Naphthalene is metabolized by cytochrome P450 enzymes to form naphthalene-1,2-oxide. This epoxide can be converted to 1,2-dihydrodiol, which can then be metabolized to 2-naphthol. The epoxide can also rearrange to form 1-naphthol or be conjugated with glutathione. The resulting naphthols are then typically conjugated with sulfate or glucuronic acid before being excreted in the urine.[6][7]

Figure 1: Metabolic pathway of naphthalene.

Experimental Protocols

Protocol 1: Analysis of 1-Naphthol and 2-Naphthol in Human Urine

This protocol is adapted from methodologies for the biomonitoring of naphthalene exposure.[5][8]

2.1. Materials and Reagents

-

1-Naphthol, 2-Naphthol, and this compound standards

-

β-glucuronidase/arylsulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride

-

Extraction solvent: n-hexane or ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol, Toluene

-

Ultrapure water

2.2. Sample Preparation Workflow

Figure 2: Experimental workflow for GC-MS analysis.

2.3. Detailed Procedure

-

Sample Collection and Storage: Collect urine samples in polyethylene containers and store them at -20°C until analysis.[5]

-

Internal Standard Spiking: To a 2 mL aliquot of urine, add a known amount of this compound internal standard solution.

-

Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase. Vortex the sample and incubate at 37°C for 16 hours to deconjugate the naphthol metabolites.[8]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add 2 mL of n-hexane and vortex for 2 minutes. Centrifuge to separate the phases and carefully transfer the organic layer.

-

Solid-Phase Extraction (SPE): Alternatively, use a conditioned SPE cartridge to purify and enrich the analytes.[5]

-

-

Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization:

-

Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of toluene. Vortex and incubate at 70°C for 1 hour.[5]

-

Acetylation: Add 50 µL of acetic anhydride and 100 µL of a catalyst (e.g., pyridine), vortex, and react.

-

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

2.4. GC-MS Parameters

The following table provides typical GC-MS parameters. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

2.5. Selected Ion Monitoring (SIM) Parameters

The choice of ions to monitor will depend on the derivatization method used.

| Compound | Derivatization | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Naphthol-TMS | Silylation | 216 | 201 |

| 2-Naphthol-TMS | Silylation | 216 | 201 |

| This compound-TMS | Silylation | 223 | 208 |

| 1-Naphthol-Acetate | Acetylation | 186 | 144 |

| 2-Naphthol-Acetate | Acetylation | 186 | 144 |

| 1-Naphthol-d7-Acetate | Acetylation | 193 | 151 |

Quantitative Data and Method Performance

The use of this compound as an internal standard provides excellent quantitative performance. The following tables summarize typical validation data from published methods.

Table 1: Method Validation Parameters for Naphthol Analysis in Urine

| Parameter | 1-Naphthol | 2-Naphthol | Reference |

| Linearity Range (µg/L) | 1 - 100 | 1 - 100 | [4] |

| Correlation Coefficient (r²) | >0.999 | >0.999 | [4] |

| Limit of Detection (LOD) (µg/L) | 0.30 | 0.30 | [4] |

| Limit of Quantification (LOQ) (µg/L) | 1.00 | 1.00 | [4] |

Table 2: Accuracy and Precision Data

| Parameter | Concentration (µg/L) | 1-Naphthol | 2-Naphthol | Reference |

| Intra-day Accuracy (%) | 1 | 99.9 | 98.9 | [4] |

| 25 | 92.2 | 92.6 | [4] | |

| 100 | 93.6 | 93.8 | [4] | |

| Inter-day Accuracy (%) | 1 | 99.9 | 98.6 | [4] |

| 25 | 93.4 | 93.8 | [4] | |

| 100 | 94.6 | 94.9 | [4] | |

| Intra-day Precision (%RSD) | 1 | 3.9 | 3.5 | [4] |

| 25 | 0.3 | 0.4 | [4] | |

| 100 | 0.5 | 0.6 | [4] | |

| Inter-day Precision (%RSD) | 1 | 4.1 | 3.8 | [4] |

| 25 | 0.4 | 0.5 | [4] | |

| 100 | 0.6 | 0.7 | [4] | |

| Recovery (%) | 90.8 - 98.1 | 90.8 - 98.1 | [4] |

Application to Other Matrices

While urine is the most common matrix for naphthalene metabolite analysis, the principles of this method can be adapted for other biological fluids and environmental samples.

Protocol 2: Analysis in Serum/Plasma

For serum or plasma analysis, a protein precipitation step is necessary prior to extraction.

-

Protein Precipitation: To 500 µL of serum/plasma, add 1.5 mL of cold acetonitrile. Vortex and centrifuge at high speed.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Internal Standard Spiking and Evaporation: Spike with this compound and evaporate the solvent.

-

Hydrolysis and Derivatization: Proceed with the enzymatic hydrolysis and derivatization steps as described for urine.

Protocol 3: Analysis in Environmental Water Samples

For water samples, a pre-concentration step is often required.

-

Sample Filtration: Filter the water sample to remove particulate matter.

-

Internal Standard Spiking: Spike a large volume of the water sample (e.g., 100 mL) with this compound.

-

Solid-Phase Extraction: Pass the sample through a conditioned SPE cartridge (e.g., C18) to retain the analytes and internal standard.

-

Elution and Derivatization: Elute the cartridge with a suitable organic solvent, concentrate the eluate, and proceed with derivatization as described above.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a highly reliable and accurate method for the quantification of 1-naphthol and 2-naphthol. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals for monitoring naphthalene exposure and conducting related research. The adaptability of the methodology to various matrices further enhances its utility in diverse analytical applications.

References

- 1. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]

- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

isotope dilution mass spectrometry protocol with 2-Naphthol-d7

An Isotope Dilution Mass Spectrometry (IDMS) protocol using 2-Naphthol-d7 provides a highly accurate and precise method for the quantification of 2-Naphthol. This technique is particularly valuable in biomonitoring studies to assess human exposure to naphthalene, a common environmental and occupational pollutant[1][2][3]. 2-Naphthol is a primary metabolite of naphthalene[3][4]. Isotope dilution mass spectrometry utilizes a stable, isotopically labeled version of the analyte, in this case, this compound, as an internal standard (IS). Because the labeled standard is chemically identical to the analyte, it can account for variations in sample preparation, extraction, and instrument response, leading to highly reliable quantification[5][6].

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of 2-Naphthol in human urine, incorporating this compound as the internal standard. The protocol includes enzymatic hydrolysis, in-situ derivatization, liquid-liquid extraction, and subsequent GC-MS analysis.

Experimental Protocol

This protocol is adapted from established methods for the analysis of urinary naphthols[1][2][3][7]. It is designed for researchers in environmental health, toxicology, and drug development.

Materials and Reagents

-

Standards: 2-Naphthol, this compound (M+7, 97+ atom % D)

-

Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia

-

Reagents: Acetic anhydride, Sodium hydroxide (0.5 mol/L), Sodium acetate buffer (0.5 mol/L, pH 5.0), n-Hexane (HPLC grade), Methanol (HPLC grade), Ultra-pure water

-

Supplies: 8 mL amber glass screw-cap vials, 2 mL glass test tubes, Vortex mixer, Centrifuge, Water bath or incubator (37°C), GC-MS system

Standard Solution Preparation

-

2-Naphthol Stock Solution (e.g., 100 mg/L): Accurately weigh and dissolve 10 mg of 2-Naphthol in 100 mL of methanol.

-